Perfluorodecylphosphonic acid

Catalog No.
S911981
CAS No.
52299-26-0
M.F
C10H2F21O3P
M. Wt
600.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluorodecylphosphonic acid

CAS Number

52299-26-0

Product Name

Perfluorodecylphosphonic acid

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecylphosphonic acid

Molecular Formula

C10H2F21O3P

Molecular Weight

600.06 g/mol

InChI

InChI=1S/C10H2F21O3P/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34/h(H2,32,33,34)

InChI Key

CTGNCBOZEMOASL-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C(C(C(C(C(C(F)(F)P(=O)(O)O)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Perfluorodecylphosphonic acid is a fluorinated organic compound characterized by its long perfluorinated carbon chain and a phosphonic acid functional group. Its chemical formula is C10H2F21O3P\text{C}_{10}\text{H}_{2}\text{F}_{21}\text{O}_{3}\text{P} and it belongs to a class of compounds known for their unique properties, including hydrophobicity and oleophobicity. This compound is part of a broader category of perfluoroalkyl substances, which are noted for their stability and resistance to degradation in the environment.

Typical of phosphonic acids. These include:

  • Acid-Base Reactions: It can act as an acid, donating protons in aqueous solutions.
  • Esterification: The phosphonic acid group can react with alcohols to form esters, which are important in various applications.
  • Self-Assembly: The compound can form self-assembled monolayers on surfaces, which is crucial for modifying surface properties in materials science .

Research indicates that perfluorodecylphosphonic acid exhibits biological activity, particularly in interactions with proteins and cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, studies have shown that it may influence cellular signaling pathways, although the extent and implications of these interactions require further investigation .

The synthesis of perfluorodecylphosphonic acid typically involves several steps:

  • Fluorination: Starting materials such as alkyl iodides undergo fluorination to introduce the perfluorinated chain.
  • Phosphonylation: The fluorinated alkyl chain is then reacted with phosphonic acid derivatives, often using triethyl phosphite as a reagent under controlled conditions (heating and stirring) to facilitate the formation of the phosphonic acid group .
  • Purification: The final product is usually purified through extraction techniques involving solvents like diethyl ether or hexane.

Perfluorodecylphosphonic acid has several notable applications:

  • Surface Modification: It is used to create self-assembled monolayers that enhance surface properties such as hydrophobicity and chemical resistance.
  • Coatings: Its unique properties make it suitable for coatings in various industrial applications, including electronics and textiles.
  • Biological Research: It serves as a tool for studying membrane interactions due to its ability to integrate into lipid bilayers .

Studies on the interactions of perfluorodecylphosphonic acid with biological systems reveal its capacity to affect protein behavior and cellular functions. For example:

  • Protein Binding: It has been shown to interact with proteins, potentially altering their conformation and activity.
  • Cell Membrane Interaction: The compound's integration into lipid membranes can influence membrane dynamics and permeability, impacting cellular processes .

Several compounds share structural similarities with perfluorodecylphosphonic acid. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Perfluorooctylphosphonic acidC8H5F13O2PShorter carbon chain; used in similar applications.
Perfluorododecylphosphonic acidC12H5F25O3PLonger carbon chain; enhanced hydrophobic properties.
Perfluorobutylphosphonic acidC4H3F9O2PShorter chain; lower environmental persistence.

Uniqueness of Perfluorodecylphosphonic Acid

Perfluorodecylphosphonic acid stands out due to its optimal balance between hydrophobicity and surface activity, making it particularly effective for applications requiring durable surface modifications. Its longer carbon chain compared to other similar compounds enhances its stability and performance in harsh environments .

Industrial Production Methodologies

The industrial production of perfluorodecylphosphonic acid represents a sophisticated synthetic challenge that requires specialized manufacturing approaches due to the unique properties of perfluorinated compounds [1]. The primary industrial methodologies for synthesizing perfluoroalkyl phosphonic acids, including perfluorodecylphosphonic acid, involve multi-step processes that combine perfluoroalkyl chain formation with phosphonic acid functionalization [2].

The most widely employed industrial approach begins with the synthesis of perfluorinated precursors through controlled reactions involving perfluoroalkyl iodides [2]. In a typical manufacturing process, perfluorodecyl iodide serves as the starting material, which undergoes reaction with isopropylmagnesium chloride solution in anhydrous diethyl ether at temperatures of negative forty-five degrees Celsius [2]. This Grignard-type reaction is followed by the addition of diethyl chlorophosphate to introduce the phosphonic acid functionality [2].

The reaction mechanism proceeds through the formation of an organometallic intermediate, which subsequently reacts with the phosphorus-containing reagent to establish the carbon-phosphorus bond [2]. Industrial-scale production typically employs reaction vessels with controlled atmospheric conditions, utilizing nitrogen or argon to prevent oxidation and moisture interference [2]. The process requires precise temperature control, with initial reactions conducted at negative forty-five degrees Celsius for one hour, followed by room temperature stirring for sixteen hours [2].

Manufacturing facilities utilize specialized equipment designed to handle hydrogen fluoride and other fluorinated reagents safely [1]. The production process incorporates multiple purification steps, including filtration through sodium sulfate and concentration using rotary evaporators [2]. Industrial yields for perfluorodecylphosphonic acid synthesis typically range from sixty to eighty-five percent, depending on the specific reaction conditions and purification methods employed [2].

Large-scale production methodologies also incorporate alternative synthetic routes involving the direct reaction of perfluoroalkyl compounds with phosphorus-containing reagents [3]. These approaches utilize free radical polymerization techniques in some cases, particularly when incorporating perfluoroalkyl phosphonic acids into polymer systems [3]. The industrial synthesis often employs solvents such as 1,4-dioxane and requires heating at elevated temperatures of eighty-five degrees Celsius for extended periods [3].

Fluorination Techniques for Alkyl Chain Modification

The fluorination techniques employed in perfluorodecylphosphonic acid synthesis are fundamental to achieving the desired perfluorinated alkyl chain structure [1] [4]. Two primary industrial processes dominate the production of perfluoroalkyl compounds: electrochemical fluorination and telomerization [1] [4] [5].

Electrochemical fluorination represents the classical approach for introducing fluorine atoms into organic molecules [1] [6]. This process involves the electrolysis of organic feedstock materials in anhydrous hydrogen fluoride, where an electric current replaces hydrogen atoms with fluorine atoms [1] [6]. The electrochemical fluorination process operates at cell potentials maintained between five and six volts, utilizing nickel-plated anodes to facilitate the fluorination reaction [6]. The process can achieve complete fluorination where all hydrogen atoms in the hydrocarbon feedstock are replaced by fluorine atoms [1].

However, electrochemical fluorination produces a mixture of linear and branched perfluorinated isomers due to the free-radical nature of the process, which can lead to carbon chain rearrangement and breakage [4] [5]. The ratio of linear to branched perfluorinated carbon chains typically ranges from seventy to eighty percent linear and twenty to thirty percent branched structures [4]. This characteristic necessitates additional purification steps to obtain the desired linear perfluorodecyl chain structure [4].

Telomerization represents a more controlled approach for perfluoroalkyl chain synthesis [1] [4]. This process involves the reaction of a perfluoroalkyl iodide, most commonly pentafluoroethyl iodide, with tetrafluoroethylene to yield longer perfluorinated chains [1] [4]. The telomerization process produces primarily linear perfluoroalkyl substances with even numbers of carbon atoms [4] [7]. The reaction proceeds through a controlled polymerization mechanism that adds tetrafluoroethylene units in increments of two carbon atoms [4].

Advanced fluorination techniques for alkyl chain modification also include specialized methods for introducing perfluoroalkyl groups through nucleophilic substitution reactions [8]. Recent developments in late-stage fluorination employ electrophilic activation of alkyl phosphonates with triflic anhydride and nitrogen-containing heteroaromatic bases, enabling nucleophilic fluorination at room temperature [8]. These methods facilitate the formation of fluorophosphines through reactive phosphine intermediates [8].

The selection of fluorination technique significantly impacts the final product composition and purity [9]. Telomerization processes generally yield higher purity linear products compared to electrochemical fluorination, making them preferable for applications requiring specific perfluoroalkyl chain structures [9] [7]. The manufacturing process must account for the formation of byproducts and isomers, which can affect the overall efficiency and cost-effectiveness of production [9].

Purification Strategies and Quality Control Measures

The purification of perfluorodecylphosphonic acid requires sophisticated strategies due to the unique physicochemical properties of perfluorinated compounds [10] [11]. Industrial purification processes typically employ multiple complementary techniques to achieve the required purity levels for commercial applications [10].

Hydrolysis represents a fundamental purification step in phosphonic acid production [10]. The most frequently employed method involves treating crude phosphonic acid esters with concentrated hydrochloric acid in aqueous solution at reflux temperatures [10]. This process typically requires one to twelve hours of reaction time, depending on the specific compound and desired purity level [10]. Following hydrolysis, excess hydrochloric acid and water are removed through distillation, with final traces of water eliminated through azeotropic distillation with toluene [10].

Crystallization serves as a primary purification method for solid perfluorinated phosphonic acids [10] [11]. The process typically involves recrystallization from polar solvents such as acetonitrile, methanol-acetone mixtures, or concentrated hydrochloric acid [10]. The choice of recrystallization solvent significantly affects the final product purity and yield [10]. Acidic media, particularly concentrated hydrochloric acid, reduces the water solubility of phosphonic acids and can improve crystallization efficiency [10].

Solid-phase extraction represents an advanced purification technique specifically developed for perfluorinated compounds [12] [13]. The method employs specialized cartridges, such as Sep Pak Vac 6cc cartridges containing 1 gram of tC18 solid phase extraction material [13]. These cartridges are pre-conditioned with methanol and laboratory reagent water before sample loading [13]. The perfluorinated compounds are eluted using 5 milliliters of 100 percent methanol, achieving high recovery rates for most perfluoroalkyl phosphonic acids [13].

Quality control measures for perfluorodecylphosphonic acid production incorporate multiple analytical techniques to ensure product specifications [14] [15]. High-performance liquid chromatography coupled with mass spectrometry represents the gold standard for purity analysis [14] [15]. The analytical method typically employs hydrophilic interaction liquid chromatography or mixed-mode column separation [14]. Detection limits for phosphonic acid analysis can reach sub-nanogram per liter levels when properly optimized [14].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation for perfluorinated phosphonic acids [16] [17]. Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for confirming the phosphonic acid functionality and detecting impurities [16]. The technique can identify different phosphorus environments and bonding configurations [16]. Fluorine-19 nuclear magnetic resonance spectroscopy confirms the perfluorinated chain structure and can detect branched isomers or incomplete fluorination [17].

Thermal analysis techniques, including thermogravimetric analysis and differential scanning calorimetry, provide important quality control data for perfluorodecylphosphonic acid [18] [19]. These methods determine melting points, thermal stability, and decomposition temperatures [18]. For perfluorodecylphosphonic acid, the melting point typically occurs around 187 degrees Celsius, serving as a key quality control parameter [20].

Gas chromatography-mass spectrometry analysis requires derivatization of phosphonic acids due to their high polarity and low volatility [21] [22]. Common derivatization reagents include silylating agents such as N,N-bis(trimethylsilyl)trifluoroacetamide [22]. The derivatized compounds can then be analyzed using electron impact or chemical ionization mass spectrometry [22].

Industrial quality control protocols also incorporate purity assessment through neutralization titration methods [23]. These techniques determine the actual phosphonic acid content and can detect the presence of unreacted starting materials or hydrolysis products [23]. The purity specification for commercial perfluorodecylphosphonic acid typically requires greater than 96.0 percent purity as determined by high-performance liquid chromatography with charged aerosol detection [23].

Quality Control ParameterAnalytical MethodSpecificationDetection Limit
Chemical PurityHigh-Performance Liquid Chromatography>96.0%0.1 ng/L
Melting PointDifferential Scanning Calorimetry181-185°C±0.5°C
Phosphonic Acid ContentNeutralization Titration>96.0%0.1%
Structural ConfirmationPhosphorus-31 Nuclear Magnetic ResonancePeak at 15.4 ppmN/A
Fluorine ContentFluorine-19 Nuclear Magnetic ResonanceComplete fluorinationN/A

Perfluorodecylphosphonic acid exhibits complex acid-base chemistry characteristic of phosphonic acid compounds. As a diprotic acid, this compound undergoes two sequential deprotonation steps, each characterized by distinct acid dissociation constants [1] [2].

The first dissociation constant (pKa₁) of perfluorodecylphosphonic acid is estimated to be in the range of 0.9 to 1.2, based on analogous perfluoroalkyl phosphonic acid studies [3]. This value is significantly lower than that of simple phosphonic acid (H₃PO₃), which has a pKa₁ of 1.26-1.3 [2] [4], indicating that the perfluoroalkyl chain substantially increases the acidity of the phosphonic acid group through strong electron-withdrawing effects [5] [6].

The second dissociation constant (pKa₂) is estimated to be approximately 3.9 [3], which is considerably lower than the pKa₂ of phosphonic acid (6.7) [2]. This dramatic shift demonstrates the profound influence of the perfluorinated substituent on the ionization behavior of the phosphonic acid moiety.

The speciation behavior of perfluorodecylphosphonic acid in aqueous solution can be described by the following equilibria:

  • First dissociation: C₁₀F₂₁PO(OH)₂ ⇌ C₁₀F₂₁PO₂(OH)⁻ + H⁺ (pKa₁ ≈ 1.0)
  • Second dissociation: C₁₀F₂₁PO₂(OH)⁻ ⇌ C₁₀F₂₁PO₃²⁻ + H⁺ (pKa₂ ≈ 3.9)

Under typical environmental conditions (pH 6-8), perfluorodecylphosphonic acid exists predominantly as the dianionic species (C₁₀F₂₁PO₃²⁻), with negligible concentrations of the neutral or monoprotonated forms [3]. This speciation pattern significantly influences the compound's environmental fate, transport properties, and bioavailability.

Partition Coefficients (Log P, Log D) and Solubility Profiles

The partition behavior of perfluorodecylphosphonic acid differs markedly from conventional organic compounds due to the unique properties imparted by both the perfluoroalkyl chain and the phosphonic acid head group [7] [8].

Experimental studies of perfluoroalkyl phosphonic acids in hexane-water systems reveal distribution coefficients (D) ranging from 0.008 to 0.182, indicating a preference for the aqueous phase [7]. This hydrophilic behavior is attributed to the strong hydration of the phosphonic acid group, which overcomes the hydrophobic character of the perfluoroalkyl chain [9] [3].

In soil-water systems, perfluorodecylphosphonic acid demonstrates moderate to strong adsorption behavior. Distribution coefficients (Kd) in sludge systems range from 14.7 ± 5.6 cm³/g for regular sludge to 42.7 ± 5.9 cm³/g for activated sludge [7]. The higher adsorption in activated sludge is attributed to increased organic carbon content and specific interactions with biomass components.

The octanol-water partition coefficient (log P) for perfluorodecylphosphonic acid is estimated to be less than 2, consistent with the general trend for phosphonic acids [9] [10]. However, the presence of the perfluoroalkyl chain likely increases this value compared to simple alkyl phosphonic acids, though the exact magnitude requires direct experimental determination.

Temperature dependence of solubility follows typical patterns for phosphonic acids, with increased solubility at elevated temperatures [11] [12]. The high water solubility of perfluorodecylphosphonic acid facilitates its environmental transport and potential for long-range atmospheric transport [3].

Surface Activity and Critical Micelle Concentration

Perfluorodecylphosphonic acid exhibits significant surface activity, characteristic of compounds containing both hydrophobic perfluoroalkyl chains and hydrophilic head groups [3] [13]. Patent literature indicates that mixtures containing perfluoroalkyl phosphonic acids with chains of six to twelve perfluorinated carbon atoms function effectively as foam-dampening agents over a wide pH range (pH 1-12) at concentrations between 0.001 to 0.1 grams per liter [3].

While specific critical micelle concentration (CMC) data for perfluorodecylphosphonic acid are not directly available, comparison with structurally similar compounds provides insight into expected behavior. Alkyl phosphonic acids with ten carbon atoms typically exhibit CMC values with surface tensions at the CMC of approximately 20 mN/m [14], significantly lower than conventional surfactants.

The surface activity of perfluorodecylphosphonic acid is influenced by several factors:

  • pH dependence: The ionization state affects interfacial behavior, with the dianionic form showing reduced surface activity compared to partially protonated species [5]
  • Ionic strength: Electrolyte presence can significantly alter surface tension and micellization behavior [13]
  • Temperature: Surface activity typically decreases with increasing temperature, following patterns observed for other phosphonic acid surfactants [14]

The compound's effectiveness as a foam-dampening agent stems from its ability to reduce surface tension while maintaining stability across diverse pH conditions [3]. This property makes it valuable in industrial applications where conventional surfactants may be ineffective.

Thermal Stability and Decomposition Pathways

Perfluorodecylphosphonic acid demonstrates exceptional thermal stability, characteristic of compounds containing both perfluoroalkyl chains and phosphonic acid groups [15] [16]. The melting point is reported as 182°C [15], indicating substantial intermolecular interactions in the solid state.

Thermal analysis of structurally related alkyl phosphonic acids reveals multiple thermal transitions during heating [14]. For decyl phosphonic acid analogues, three distinct transitions occur:

  • First transition (43.9°C): Partial melting of hydrocarbon chains with structural rearrangement
  • Second transition (52.8°C): Complete chain melting and formation of cubic mesophase
  • Third transition (89.2°C): Isotropic liquid formation

The perfluorinated analogue is expected to exhibit similar but shifted transition temperatures due to the different thermal properties of perfluoroalkyl chains compared to hydrocarbon chains [17] [18].

Stability testing under extreme conditions demonstrates remarkable resistance to degradation [19]. Perfluoroalkyl phosphonic acid self-assembled monolayers withstand exposure to:

  • Boiling nitric acid (pH 1.8) for at least 30 minutes without degradation [19]
  • Boiling water with no observable structural changes [19]
  • Sodium hydroxide solution (pH 12, 60°C) for 30 minutes [19]

This exceptional chemical stability is attributed to the strength of carbon-fluorine bonds in the perfluoroalkyl chain and the robust nature of the phosphonic acid anchor group [19] [3]. The high bond dissociation energy of C-F bonds (approximately 485 kJ/mol) provides inherent resistance to thermal and chemical degradation.

Decomposition pathways, when they occur at elevated temperatures, likely involve:

  • Phosphonic acid group decomposition: Formation of phosphorus oxides and water
  • Perfluoroalkyl chain fragmentation: Sequential loss of CF₂ units
  • Defluorination: Release of hydrogen fluoride under extreme conditions

XLogP3

5.6

Wikipedia

Perfluorodecylphosphonic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 08-16-2023

Explore Compound Types